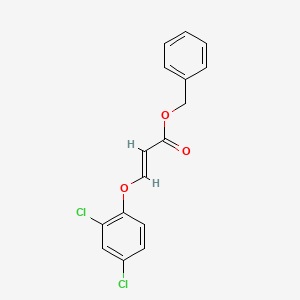
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxyacrylates. This compound is characterized by the presence of a phenylmethyl group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 3-(2,4-dichlorophenoxy)-2-propenoic acid with phenylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(2,4-dichlorophenoxy)-2-propenoic acid.
Reduction: 3-(2,4-dichlorophenoxy)-2-propenol.
Substitution: Various substituted phenoxyacrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, its herbicidal activity is attributed to its ability to disrupt the growth and development of plants by mimicking natural plant hormones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
3,4-Dichlorophenol: Another chlorinated phenol derivative with different applications.
Uniqueness
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific ester linkage and the presence of both phenylmethyl and 2,4-dichlorophenoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
53548-44-0 |
|---|---|
Molekularformel |
C16H12Cl2O3 |
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
benzyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-7-15(14(18)10-13)20-9-8-16(19)21-11-12-4-2-1-3-5-12/h1-10H,11H2/b9-8+ |
InChI-Schlüssel |
ULXJIQSAJKFAGC-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C=COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


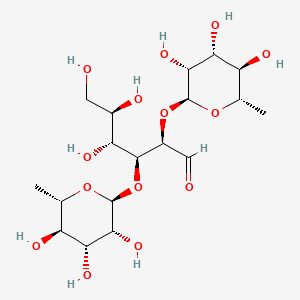
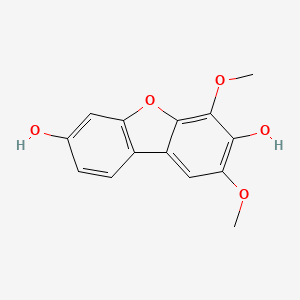
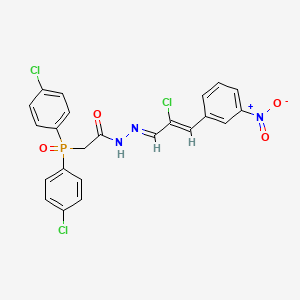

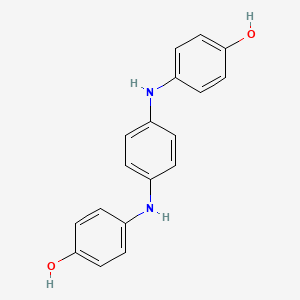
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
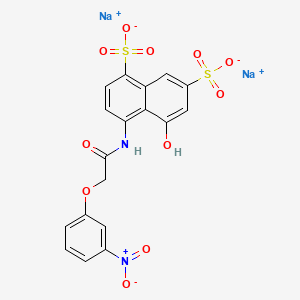
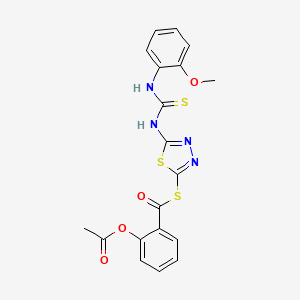
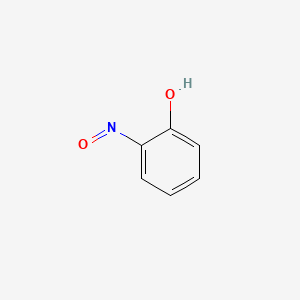
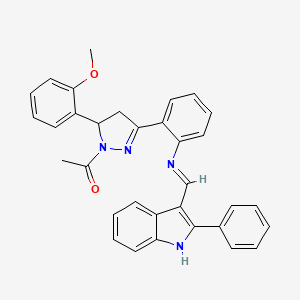



![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
